molecular formula C15H15NO2 B15394852 2-Acetamino-2'-methoxybiphenyl

2-Acetamino-2'-methoxybiphenyl

Cat. No.: B15394852
M. Wt: 241.28 g/mol
InChI Key: CHXZFLNQWSJNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamino-2'-methoxybiphenyl (CAS: N/A, referenced in and ) is a biphenyl derivative featuring an acetamido (-NHCOCH₃) group at the 2-position and a methoxy (-OCH₃) group at the 2'-position. This compound serves as a critical intermediate in palladium-catalyzed synthesis pathways, particularly in the production of carbazole alkaloids. For instance, it undergoes cyclization via Pd(OAc)₂/DMSO under oxygen to yield 9H-4-methoxycarbazole with an 86% yield over two steps . Its scalable synthesis (97% yield on a 15 mmol scale) using Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene highlights its industrial relevance .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)phenyl]acetamide

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)18-2/h3-10H,1-2H3,(H,16,17)

InChI Key

CHXZFLNQWSJNIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomer: 2-Acetamino-4'-methoxybiphenyl (CAS 1217-87-4)

Key Differences :

  • Substituent Position : The methoxy group is at the 4'-position instead of 2'.
  • The ortho-methoxy group in 2'-methoxy derivatives may enhance intramolecular interactions during cyclization, whereas para-substitution (4'-methoxy) could alter reaction kinetics or regioselectivity in cross-coupling reactions .

Functional Group Analogues

a) 2-Amino-2-(2-methoxyphenyl)acetic Acid (CAS 271583-17-6)
  • Structure: Features a 2-methoxyphenyl group linked to an amino-acetic acid moiety.
  • Applications: Used as a laboratory chemical and in pharmaceutical manufacturing. Unlike 2-acetamino-2'-methoxybiphenyl, this compound’s carboxylic acid group enables peptide coupling or salt formation, expanding its utility in drug design .
b) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Structure : Contains a bromo substituent at the 2-position and methoxy at the 4'-position.
  • Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling), but the ketone group introduces different reactivity compared to acetamido-biphenyls. Primarily used as a synthetic intermediate under controlled conditions .

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituents Key Functional Groups Synthesis Yield* Primary Application
This compound 2-acetamido, 2'-methoxy Amide, Methoxy 97% Carbazole synthesis
2-Acetamino-4'-methoxybiphenyl 2-acetamido, 4'-methoxy Amide, Methoxy N/A Not specified (likely similar)
2-Amino-2-(2-methoxyphenyl)acetic Acid 2-methoxy, amino-acetic acid Amino, Carboxylic acid N/A Pharmaceutical intermediates
2-Bromo-4'-methoxyacetophenone 2-bromo, 4'-methoxy Bromo, Ketone, Methoxy N/A Cross-coupling reactions

*Reported yields are specific to synthesis conditions referenced.

Research Findings and Mechanistic Insights

  • Electronic Effects: Methoxy groups act as electron-donating substituents, enhancing the electron density of the biphenyl system. This may stabilize transition states in palladium-catalyzed reactions compared to electron-withdrawing groups (e.g., bromo in 2-Bromo-4'-methoxyacetophenone) .
  • Scalability: this compound demonstrates exceptional scalability (15 mmol scale, 97% yield), outperforming many analogues in large-scale applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.